2,6-Dimethylquinoline

Catalog No.
S578971
CAS No.
877-43-0
M.F
C11H11N
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylquinoline

CAS Number

877-43-0

Product Name

2,6-Dimethylquinoline

IUPAC Name

2,6-dimethylquinoline

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C11H11N/c1-8-3-6-11-10(7-8)5-4-9(2)12-11/h3-7H,1-2H3

InChI Key

JJPSZKIOGBRMHK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C

Synonyms

2,6-dimethyl quinoline, 2,6-dimethylquinoline

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C

Natural Product Chemistry:

  • Occurrence: 2,6-Dimethylquinoline is a natural constituent found in the roots of the plant Peucedanum praeruptorum [].

Medicinal Chemistry:

  • Cytochrome P450 Inhibition: Studies suggest 2,6-dimethylquinoline might act as a potential inhibitor of the enzyme cytochrome P450 1A2, which plays a crucial role in drug metabolism []. Inhibiting this enzyme could potentially affect the way the body processes certain medications. However, further research is needed to understand the extent and implications of this potential effect.

Organic Chemistry:

  • Synthetic Precursor: 2,6-Dimethylquinoline can serve as a building block for the synthesis of more complex molecules with potential applications in drug discovery and material science [].

Other Potential Applications:

  • Preliminary research suggests 2,6-dimethylquinoline might possess antimicrobial and anti-inflammatory properties, but more studies are necessary to confirm these findings and understand the underlying mechanisms [].

2,6-Dimethylquinoline is an organic compound with the molecular formula C₁₁H₁₁N and a molecular weight of approximately 157.22 g/mol. It belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound features two methyl groups located at the 2 and 6 positions of the quinoline structure, contributing to its unique chemical properties and reactivity. It appears as a solid at room temperature and is known for its aromatic characteristics, which are typical of quinoline derivatives .

Typical of quinolines. Notably, it can undergo electrophilic substitution reactions due to the electron-rich nature of the nitrogen atom in the pyridine ring. Some significant reactions include:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, participating in substitution reactions with alkyl halides.
  • Condensation Reactions: It can react with aldehydes or ketones under acidic conditions to form imines or related compounds .
  • Oxidation: The compound can be oxidized to various derivatives, which may exhibit different biological activities.

Several methods exist for synthesizing 2,6-dimethylquinoline:

  • Methylation of Quinoline: This method involves the methylation of quinoline using methylating agents such as dimethyl sulfate or methyl iodide.
  • Cyclization Reactions: The reaction between 2,6-dichloroquinoline and appropriate nucleophiles can lead to the formation of 2,6-dimethylquinoline through cyclization processes .
  • Condensation Reactions: Condensation of suitable aldehydes with substituted anilines may also yield this compound under specific conditions.

2,6-Dimethylquinoline finds applications in various fields:

  • Pharmaceutical Industry: Due to its role as a CYP1A2 inhibitor, it is studied for potential use in drug development and metabolic studies.
  • Chemical Research: It serves as an intermediate in synthesizing other organic compounds and pharmaceuticals.
  • Material Science: Its unique properties make it useful in developing dyes and pigments.

Research on interaction studies involving 2,6-dimethylquinoline primarily focuses on its effects on drug metabolism. As a CYP1A2 inhibitor, it may alter the pharmacokinetics of drugs metabolized by this enzyme. Studies have shown that co-administration with certain medications can lead to increased plasma concentrations of those drugs due to reduced metabolic clearance . Further studies are needed to comprehensively understand its interaction profile.

Several compounds are structurally similar to 2,6-dimethylquinoline. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
QuinolineBase structure without methyl groupsFound in various natural products
4-MethylquinolineMethyl group at position 4Different biological activity compared to 2,6-dimethylquinoline
IsoquinolineIsomer with different nitrogen placementExhibits distinct reactivity patterns
2-EthylquinolineEthyl group at position 2May show different pharmacological effects

These compounds share a common quinoline framework but differ in their substituents and resultant chemical properties. The presence of methyl groups at the 2 and 6 positions in 2,6-dimethylquinoline contributes to its unique reactivity and biological activity compared to others.

Physical Description

Light brown crystalline powder; [Alfa Aesar MSDS]

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

157.089149355 g/mol

Monoisotopic Mass

157.089149355 g/mol

Boiling Point

266.5 °C

Heavy Atom Count

12

Melting Point

60.0 °C

UNII

KST0M1T4MB

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00 mmHg

Pictograms

Irritant

Irritant

Other CAS

877-43-0

Wikipedia

2,6-dimethylquinoline

General Manufacturing Information

Quinoline, 2,6-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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